molecular formula C28H24N2O6S B3582511 N-(4-ethoxyphenyl)-2-methoxy-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide

N-(4-ethoxyphenyl)-2-methoxy-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide

Cat. No.: B3582511
M. Wt: 516.6 g/mol
InChI Key: BHFFXVQVCCVGFU-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-2-methoxy-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide” is a complex organic compound that contains several functional groups, including an ethoxyphenyl group, a methoxy group, a sulfonyl group, and a benzamide group. It also features a dihydrobenzo[cd]indole core, which is a common structure in many bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the dihydrobenzo[cd]indole core, followed by the introduction of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The dihydrobenzo[cd]indole core is a fused ring system that is part of many bioactive compounds. The presence of the sulfonyl and benzamide groups could potentially allow for hydrogen bonding and other interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the sulfonyl and benzamide groups could influence its solubility and reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological activity of similar compounds, it could potentially have therapeutic applications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methoxy-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6S/c1-4-36-19-14-12-18(13-15-19)30(28(32)20-8-5-6-11-24(20)35-3)37(33,34)25-17-16-23-26-21(25)9-7-10-22(26)27(31)29(23)2/h5-17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFFXVQVCCVGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-methoxy-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide
Reactant of Route 2
N-(4-ethoxyphenyl)-2-methoxy-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-2-methoxy-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide
Reactant of Route 4
N-(4-ethoxyphenyl)-2-methoxy-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide
Reactant of Route 5
N-(4-ethoxyphenyl)-2-methoxy-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide
Reactant of Route 6
N-(4-ethoxyphenyl)-2-methoxy-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide

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